"physical properties of 2-decenenitrile"
"physical properties of 2-decenenitrile"
An In-depth Technical Guide to the Physical Properties of 2-Decenenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Decenenitrile, an unsaturated aliphatic nitrile, presents a unique molecular architecture of interest in fine chemical synthesis and potentially as a fragrance component. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application. This technical guide provides a detailed exposition of the known and predicted physical and spectroscopic properties of 2-decenenitrile. In light of the limited direct experimental data available in peer-reviewed literature, this guide synthesizes information from homologous series, related nitrile compounds, and foundational chemical principles to provide a robust predictive profile. We will delve into its molecular characteristics, expected spectroscopic signatures, and the experimental methodologies for their determination. This guide is intended to serve as a foundational resource for researchers and professionals working with or anticipating the use of 2-decenenitrile.
Molecular and Physicochemical Profile
2-Decenenitrile (C₁₀H₁₇N) is an organic compound featuring a ten-carbon chain with a nitrile (-C≡N) functional group and a carbon-carbon double bond at the second position. The presence of these functional groups dictates its reactivity and physical behavior.
General Properties
A summary of the core molecular and predicted physical properties of 2-decenenitrile is presented in Table 1. It is crucial to note that while some properties can be calculated with high accuracy, others, such as boiling and melting points, are estimations based on trends observed in homologous series and related compounds.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₁₀H₁₇N | - |
| Molecular Weight | 151.25 g/mol | Calculated |
| IUPAC Name | Dec-2-enenitrile | - |
| CAS Number | 25998-36-9 | - |
| Boiling Point | ~220-230 °C | Estimated based on decanenitrile (241 °C) and related unsaturated nitriles.[1] |
| Melting Point | < -20 °C | Estimated based on related nitriles. |
| Density | ~0.82 g/cm³ | Estimated based on related nitriles. |
| Refractive Index (n²⁰/D) | ~1.44 - 1.45 | Estimated based on related nitriles.[2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone). | General principle for nitriles.[4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region. Key diagnostic signals would include those for the vinyl protons, which would appear as multiplets in the range of 5.5-7.0 ppm. The allylic protons adjacent to the double bond would be expected around 2.0-2.3 ppm. The terminal methyl group would present as a triplet around 0.9 ppm.
¹³C NMR: The carbon NMR would show distinct signals for the nitrile carbon (around 117-120 ppm), the two sp² hybridized carbons of the double bond (in the 100-150 ppm range), and the sp³ hybridized carbons of the alkyl chain (typically 10-40 ppm).
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -C≡N | - | ~117-120 |
| -CH=CH- | 5.5 - 7.0 (multiplets) | ~100-150 |
| -CH₂- (allylic) | ~2.0 - 2.3 | ~30-35 |
| -CH₂- (alkyl chain) | ~1.2 - 1.6 | ~20-30 |
| -CH₃ | ~0.9 (triplet) | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-decenenitrile would be characterized by several key absorption bands that correspond to its functional groups.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| C≡N (nitrile) | 2240 - 2260 | Medium |
| C=C (alkene) | 1640 - 1680 | Medium to Weak |
| =C-H (vinyl) | 3010 - 3040 | Medium |
| C-H (aliphatic) | 2850 - 2960 | Strong |
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) for 2-decenenitrile would be observed at an m/z of 151. The fragmentation pattern would likely involve cleavage at the allylic position and fragmentation of the alkyl chain.
Experimental Protocols for Physical Property Determination
The following sections detail standardized protocols for the determination of key physical properties of liquid nitriles like 2-decenenitrile.
Determination of Refractive Index using an Abbe Refractometer
The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance.[2][3]
Methodology:
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Calibration: Ensure the Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
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Sample Application: Place a few drops of 2-decenenitrile onto the clean, dry prism surface of the refractometer.
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Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C or 25°C), which is maintained by a circulating water bath.
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Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
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Data Recording: Read the refractive index value from the instrument's scale. Repeat the measurement at least three times and report the average value.
Diagram of Refractive Index Determination Workflow
Sources
- 1. Decanenitrile | C10H19N | CID 74791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. List of refractive indices - Wikipedia [en.wikipedia.org]
- 3. Refractive index - Wikipedia [en.wikipedia.org]
- 4. 109-74-0 CAS MSDS (BUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
